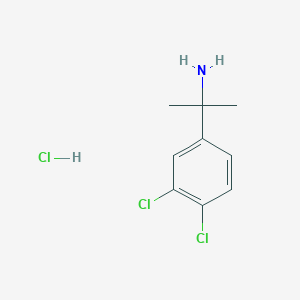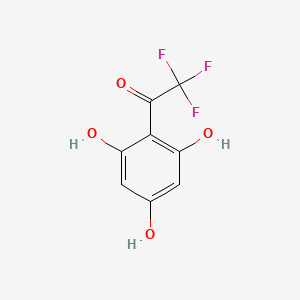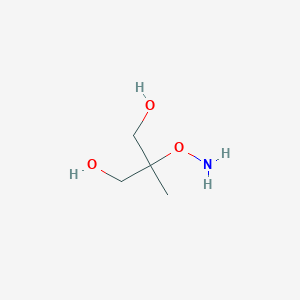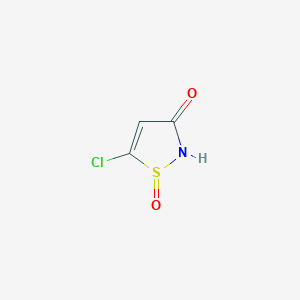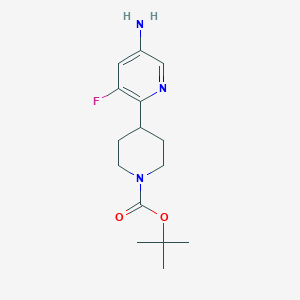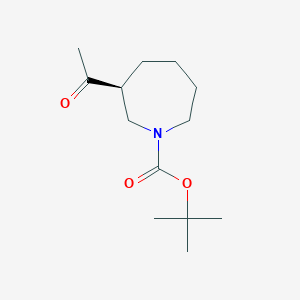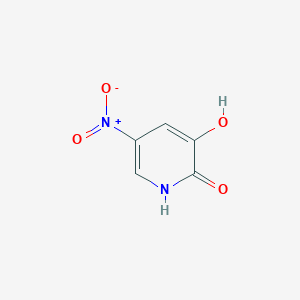
2-(Trifluoromethyl)isonicotinimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)isonicotinimidamide hydrochloride is a chemical compound with the molecular formula C₇H₇ClF₃N₃ It is a heterocyclic aromatic compound that contains a trifluoromethyl group attached to an isonicotinimidamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)isonicotinimidamide hydrochloride typically involves the reaction of isonicotinimidamide with trifluoromethylating agents. One common method includes the use of ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate and isonicotinimidamide hydrochloride in the presence of sodium carbonate in ethanol at room temperature, followed by heating at 80°C for 18 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethyl)isonicotinimidamide hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated pyridine derivatives, while reduction can produce trifluoromethylated amines.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)isonicotinimidamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)isonicotinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The exact molecular targets and pathways are still under investigation, but it is believed to involve inhibition of specific enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
Isonicotinimidamide hydrochloride: A similar compound without the trifluoromethyl group.
Trifluoromethylated pyridines: Compounds with similar trifluoromethyl groups attached to pyridine rings.
Uniqueness
2-(Trifluoromethyl)isonicotinimidamide hydrochloride is unique due to the presence of both the trifluoromethyl group and the isonicotinimidamide core. This combination imparts distinct chemical and biological properties, making it valuable for research and development in various fields .
Propiedades
Fórmula molecular |
C7H7ClF3N3 |
|---|---|
Peso molecular |
225.60 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)pyridine-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H6F3N3.ClH/c8-7(9,10)5-3-4(6(11)12)1-2-13-5;/h1-3H,(H3,11,12);1H |
Clave InChI |
RHYSTLXPHLULPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1C(=N)N)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2,6-Bis(fluoranyl)phenyl]-1-(2-hydroxyphenyl)propan-1-one](/img/structure/B12950018.png)


![6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1'-cyclohexan]-4'-one](/img/structure/B12950023.png)

